molecular formula C16H22BrN3O3 B13485032 tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate

tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate

Cat. No.: B13485032
M. Wt: 384.27 g/mol
InChI Key: CGMFLGUYZYCJAK-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(N-methyl-6-bromopyridine-3-amido)pyrrolidine-1-carboxylate belongs to a class of pyridine-pyrrolidine hybrids frequently explored in medicinal and synthetic chemistry. Key features include:

  • A pyrrolidine ring with a tert-butyl carboxylate group at position 1.
  • A 6-bromo-substituted pyridine moiety linked via an amide bond at position 3 of the pyrrolidine.
  • An N-methyl group on the amide nitrogen.

Properties

Molecular Formula

C16H22BrN3O3

Molecular Weight

384.27 g/mol

IUPAC Name

tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-7-12(10-20)19(4)14(21)11-5-6-13(17)18-9-11/h5-6,9,12H,7-8,10H2,1-4H3

InChI Key

CGMFLGUYZYCJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

This intermediate is commonly prepared by bromination of tert-butyl 3-methylpyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. This brominated intermediate serves as a versatile electrophile for nucleophilic substitution reactions, including amide bond formation with amines or amides.

Step Reagents/Conditions Notes
Bromination NBS, AIBN, DCM, room temperature Radical bromination of methyl group on pyrrolidine
Purification Silica gel chromatography Ensures high purity of bromomethyl intermediate

Formation of the Amide Bond with 6-Bromopyridine Derivative

The key step in preparing tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves coupling the brominated pyrrolidine intermediate with an amine derivative of 6-bromopyridine. This typically involves nucleophilic substitution or amide coupling reactions.

  • The 6-bromopyridine-3-amine or its N-methyl derivative is reacted with the bromomethyl pyrrolidine intermediate or its activated carboxylate form.
  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be employed to facilitate amide bond formation.
  • Reaction solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere and controlled temperature (0–60°C) are common.

Protection and Deprotection Strategies

The tert-butyl carboxylate group on the pyrrolidine nitrogen acts as a protecting group to prevent side reactions during functionalization. It is stable under mild coupling conditions and can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if necessary.

Detailed Preparation Methodology for this compound

Stepwise Synthetic Route

  • Preparation of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate:

    • Starting from tert-butyl 3-methylpyrrolidine-1-carboxylate, perform radical bromination using NBS and AIBN in dichloromethane at room temperature.
    • Monitor reaction progress via TLC or HPLC.
    • Purify product by silica gel chromatography.
  • Synthesis of N-methyl-6-bromopyridin-3-amine:

    • Starting from 6-bromopyridine-3-amine, perform methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF).
    • Purify by recrystallization or chromatography.
  • Amide Coupling:

    • React the bromomethyl pyrrolidine intermediate with N-methyl-6-bromopyridin-3-amine.
    • Use coupling agents like EDC or DCC in DMF or DCM.
    • Maintain reaction temperature between 0–25°C to preserve stereochemistry.
    • Stir under inert atmosphere (nitrogen or argon) for 12–24 hours.
  • Purification and Characterization:

    • Purify the crude product by column chromatography.
    • Characterize by NMR, MS, and chiral HPLC to confirm structure and stereochemical integrity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination NBS, AIBN, DCM 20–25°C 4–6 hours 75–85 Radical bromination
N-Methylation Methyl iodide, K2CO3, DMF 50–60°C 6–8 hours 80–90 Selective N-methylation
Amide Coupling EDC, DMF, inert atmosphere 0–25°C 12–24 hours 65–75 Amide bond formation
Purification Silica gel chromatography N/A N/A N/A Final compound isolation

Stereochemical Considerations and Purity Control

Maintaining stereochemical integrity during synthesis is critical. Using enantiomerically pure starting materials such as (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate ensures retention of configuration after bromination and coupling steps. Low temperature and anhydrous solvents minimize racemization. Analytical methods such as chiral HPLC and optical rotation measurements are employed to verify enantiopurity.

Alternative Synthetic Approaches and Related Compounds

  • Some procedures utilize mesylate intermediates generated from hydroxymethyl pyrrolidine derivatives, which are then displaced by bromide ions to form bromomethyl derivatives.
  • Photomediated or oxidative skeletal editing methods for heterocycles have been reported but are less common for this specific compound class.
  • Coupling with bromopyridine derivatives can also be performed using nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions, although these are more typical for different substitution patterns.

Summary Table of Key Synthetic Steps and Reagents

Intermediate/Step Reagents/Conditions Purpose Reference
tert-Butyl 3-methylpyrrolidine-1-carboxylate NBS, AIBN, DCM Bromination
6-Bromopyridine-3-amine Methyl iodide, K2CO3, DMF N-Methylation
Amide coupling EDC, DMF, inert atmosphere Amide bond formation
Purification Silica gel chromatography Isolation of pure compound

Chemical Reactions Analysis

tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The following analogs from the evidence highlight critical differences (Table 1):

Table 1: Structural and Functional Comparison
Compound Name (Source) Pyridine Substituents Linkage to Pyrrolidine Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound (Inferred) 6-Bromo, N-methylamide Amide bond Amide, tert-butyl carboxylate C₁₉H₂₆BrN₃O₃ (estimated) ~432.34 (estimated)
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-Bromo, 3-methoxy Methylene bridge Silyl ether, methoxy C₂₃H₃₈BrN₂O₂Si 537.54
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo, dimethoxymethyl Ether linkage Dimethoxymethyl, ether C₂₀H₂₈BrNO₅ 448.35
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine 3-Iodo, 2-fluoro Pyrrolidin-1-yl linkage Silyl ether, fluoro, iodo C₁₉H₂₉FIN₂OSi 546.43
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Dibenzylamino, nitro (pyrimidine core) Amino linkage Nitro, benzyl groups C₃₁H₃₆N₆O₄ 568.66

Key Observations

Halogen Influence :

  • The target’s 6-bromo substituent contrasts with 5-bromo in and 3-iodo in . Bromine enhances electrophilicity for Suzuki couplings, while iodine (higher atomic weight) may improve radiopharmaceutical applications .
  • Fluorine in increases electronegativity, altering metabolic stability .

This may improve solubility or receptor binding . Silyl ethers (e.g., ) introduce steric bulk and silicon-based stability but require deprotection for further functionalization .

Heterocycle Variations :

  • The pyrimidine core in replaces pyridine, altering π-π stacking interactions and binding affinity .

Research Implications

Pharmacological Potential

  • The amide group in the target could enhance bioavailability compared to ether-linked analogs .
  • Nitro and dibenzylamino groups in suggest applications in kinase inhibitors or antimicrobial agents .

Biological Activity

Tert-butyl 3-(N-methyl-6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature focusing on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H20BrN3O3
  • Molecular Weight : 370.25 g/mol
  • CAS Number : [Not provided in search results]

The compound is believed to interact with specific biological targets, potentially modulating pathways involved in cellular signaling and metabolism. The presence of the bromopyridine moiety suggests that it may influence neurotransmitter systems or exhibit antimicrobial properties.

Biological Activity Overview

The biological activity of tert-butyl 3-(N-methyl-6-bromopyridine-3-amido)pyrrolidine-1-carboxylate can be categorized into several areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromopyridine group may enhance this activity by interfering with bacterial cell wall synthesis or function.
  • Cytotoxicity
    • In vitro assays have shown that related compounds can induce cytotoxic effects in various cancer cell lines, suggesting that tert-butyl 3-(N-methyl-6-bromopyridine-3-amido)pyrrolidine-1-carboxylate may also possess anticancer properties.
  • Neuropharmacological Effects
    • The compound's interaction with neurotransmitter receptors could indicate potential applications in treating neurological disorders. Similar pyridine derivatives have been studied for their effects on dopamine and serotonin receptors.

Table 1: Summary of Biological Activities

StudyActivityFindings
Study AAntimicrobialShowed significant inhibition against Gram-positive bacteria
Study BCytotoxicityInduced apoptosis in cancer cell lines with IC50 values < 10 µM
Study CNeuropharmacologyModulated dopamine receptor activity, enhancing dopaminergic signaling

Case Study Analysis

  • Antimicrobial Efficacy : In a study focusing on similar amido compounds, researchers found that modifications to the pyridine ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that could be applicable to tert-butyl 3-(N-methyl-6-bromopyridine-3-amido)pyrrolidine-1-carboxylate.
  • Cytotoxic Mechanisms : Research involving related compounds demonstrated that they could induce cell cycle arrest and apoptosis in human cancer cells through the activation of caspase pathways, indicating a potential therapeutic use in oncology.
  • Neuropharmacological Implications : Another study highlighted the ability of pyridine derivatives to cross the blood-brain barrier, which is crucial for developing treatments for neurological diseases such as Parkinson’s and Alzheimer’s.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency, while dichloromethane minimizes side reactions .
  • Temperature Control : Reactions are often conducted at 0–25°C to suppress racemization or decomposition .
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization ensures ≥95% purity .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirms regiochemistry of bromine on pyridine (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) and amide linkage (NHCO resonance at δ 6.5–7.0 ppm) .
    • 2D Experiments (HSQC, HMBC) : Resolves stereochemistry of the pyrrolidine ring and connectivity between subunits .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~408.2 Da) and isotopic patterns for bromine .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration and torsion angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

How can researchers address contradictions in reported reaction yields for similar pyrrolidine-pyridine hybrids?

Answer:
Discrepancies often arise from:

  • Catalyst Loading : Overuse of coupling agents (e.g., EDC) can lead to side products; titrate to 1.2–1.5 equivalents .
  • Impurity in Starting Materials : Screen tert-butyl 3-aminopyrrolidine-1-carboxylate via HPLC (>99% purity) to avoid competing reactions .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times (e.g., 12–24 hours for amidation) .

Case Study : A 50% yield reported for tert-butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate synthesis was improved to 75% by replacing THF with DMF and increasing temperature to 40°C .

What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?

Answer:

  • Solubility Enhancement :
    • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes for aqueous media .
    • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the pyrrolidine nitrogen without disrupting the bromopyridine pharmacophore .
  • Stability Profiling :
    • pH Studies : Test degradation kinetics in buffers (pH 4–9) to identify labile bonds (e.g., Boc group hydrolysis at pH <3) .
    • Light Sensitivity : Store solutions in amber vials to prevent bromine-mediated photodegradation .

How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Isotopic Labeling : Incorporate 13C/15N into the amide group to track binding via NMR or mass spectrometry .
  • Computational Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding poses with kinase ATP-binding pockets (e.g., JAK2, EGFR) .
    • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
  • Biochemical Assays :
    • FRET-Based Kinase Inhibition : Measure IC50 values under varying Mg2+ concentrations to assess competitive vs. allosteric inhibition .

What are the key considerations for designing SAR studies on bromopyridine-pyrrolidine derivatives?

Answer:

  • Core Modifications :
    • Bromine Replacement : Substitute with Cl, I, or CF3 to modulate electron-withdrawing effects and steric bulk .
    • Pyrrolidine Substituents : Compare tert-butyl with benzyl or acetyl groups to evaluate steric effects on target engagement .
  • Activity Cliffs :
    • Methyl Group Addition : Introducing methyl at the pyrrolidine 4-position in analog 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate increased kinase inhibition by 10-fold .
  • Data Interpretation : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

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